molecular formula C5H2Cl2NNaO2S B13189311 Sodium 2,6-dichloropyridine-3-sulfinate

Sodium 2,6-dichloropyridine-3-sulfinate

Cat. No.: B13189311
M. Wt: 234.03 g/mol
InChI Key: DLSNGKXOJXMCSA-UHFFFAOYSA-M
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Description

Sodium 2,6-dichloropyridine-3-sulfinate is an organosulfur compound that has garnered attention due to its versatile applications in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their utility in forming various sulfur-containing compounds. This compound is particularly notable for its role in the synthesis of complex organic molecules, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichloropyridine-3-sulfinate typically involves the reaction of 2,6-dichloropyridine with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .

Industrial Production Methods: In an industrial context, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dichloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products:

Scientific Research Applications

Sodium 2,6-dichloropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,6-dichloropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can introduce sulfonyl groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include nucleophilic centers in organic substrates, where the sulfinyl group can be transferred to form new sulfur-containing compounds .

Comparison with Similar Compounds

Comparison: Sodium 2,6-dichloropyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other sodium sulfinates. For instance, the presence of chlorine atoms at the 2 and 6 positions enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C5H2Cl2NNaO2S

Molecular Weight

234.03 g/mol

IUPAC Name

sodium;2,6-dichloropyridine-3-sulfinate

InChI

InChI=1S/C5H3Cl2NO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1

InChI Key

DLSNGKXOJXMCSA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=C1S(=O)[O-])Cl)Cl.[Na+]

Origin of Product

United States

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